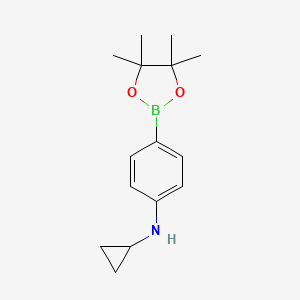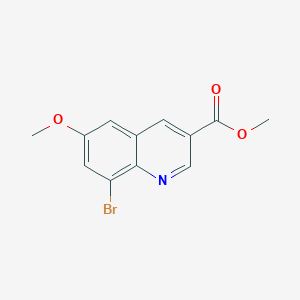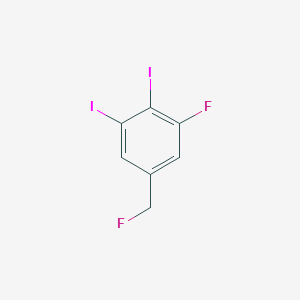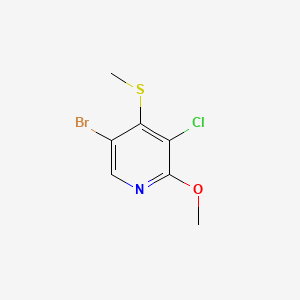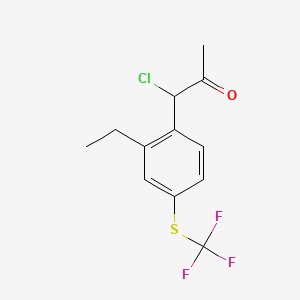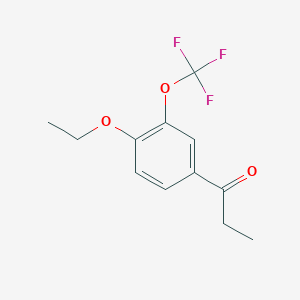
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in the field of medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol typically involves the reaction of 4-fluoro-3-methylbenzoyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Azetidines are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Material Science: Azetidines, including this compound, are used in the development of novel materials with specific properties such as high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorobenzoyl)azetidin-3-ol
- 1-(3-Methylbenzoyl)azetidin-3-ol
- 1-(4-Chloro-3-methylbenzoyl)azetidin-3-ol
Uniqueness
1-(4-Fluoro-3-methylbenzoyl)azetidin-3-ol is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the methyl group can affect its lipophilicity and overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
(4-fluoro-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C11H12FNO2/c1-7-4-8(2-3-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 |
Clave InChI |
LVURVUSOMNAZLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)N2CC(C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






